molecular formula C8H16ClNO2 B2588648 [(4As,7aS)-3,4,5,6,7,7a-hexahydro-2H-pyrano[2,3-c]pyrrol-4a-yl]methanol;hydrochloride CAS No. 2490322-70-6

[(4As,7aS)-3,4,5,6,7,7a-hexahydro-2H-pyrano[2,3-c]pyrrol-4a-yl]methanol;hydrochloride

Cat. No. B2588648
CAS RN: 2490322-70-6
M. Wt: 193.67
InChI Key: DXFYWYSDFCYIFG-WLYNEOFISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(4As,7aS)-3,4,5,6,7,7a-hexahydro-2H-pyrano[2,3-c]pyrrol-4a-yl]methanol;hydrochloride is a useful research compound. Its molecular formula is C8H16ClNO2 and its molecular weight is 193.67. The purity is usually 95%.
BenchChem offers high-quality [(4As,7aS)-3,4,5,6,7,7a-hexahydro-2H-pyrano[2,3-c]pyrrol-4a-yl]methanol;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [(4As,7aS)-3,4,5,6,7,7a-hexahydro-2H-pyrano[2,3-c]pyrrol-4a-yl]methanol;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Agents

(4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine: serves as a crucial intermediate in the synthesis of moxifloxacin, a potent antibacterial drug. Researchers have explored its role in inhibiting bacterial growth and combating infections. The compound’s unique structure may contribute to its efficacy against specific pathogens .

Catalysis and Organic Synthesis

Due to its chiral nature, (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine has been investigated as a catalyst in asymmetric reactions. It can participate in various transformations, such as enantioselective reductions and cyclizations. Researchers aim to harness its stereochemical properties for efficient organic synthesis .

Neurological Studies

The compound’s structural resemblance to neurotransmitters makes it relevant for neurological research. Scientists explore its interactions with receptors, transporters, and enzymes in the central nervous system. Insights gained from studying (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine may aid in drug development for neurodegenerative disorders .

Materials Science

Researchers investigate the use of (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine in designing novel materials. Its rigid bicyclic framework and functional groups make it a potential building block for polymers, ligands, and supramolecular assemblies. Applications range from drug delivery systems to optoelectronic devices .

Green Chemistry

Efforts to develop sustainable synthetic routes have led to interest in (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine. Researchers explore eco-friendly methods for its preparation, aiming to reduce waste and minimize environmental impact. The compound’s role in green chemistry aligns with the principles of sustainable chemical processes .

Pharmacological Investigations

Beyond its antibacterial properties, (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine exhibits potential pharmacological effects. These include modulation of ion channels, receptor binding, and enzyme inhibition. Ongoing studies explore its therapeutic potential in diverse areas, from cardiovascular health to pain management .

properties

IUPAC Name

[(4aS,7aS)-3,4,5,6,7,7a-hexahydro-2H-pyrano[2,3-c]pyrrol-4a-yl]methanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c10-6-8-2-1-3-11-7(8)4-9-5-8;/h7,9-10H,1-6H2;1H/t7-,8+;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXFYWYSDFCYIFG-WLYNEOFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CNCC2OC1)CO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@]2(CNC[C@H]2OC1)CO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(4As,7aS)-3,4,5,6,7,7a-hexahydro-2H-pyrano[2,3-c]pyrrol-4a-yl]methanol;hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.